molecular formula C9H9BrN4O B2609420 4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate CAS No. 146296-06-2

4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B2609420
CAS No.: 146296-06-2
M. Wt: 269.102
InChI Key: MQXFWILEFXFBSZ-UHFFFAOYSA-N
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Description

4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group, a bromophenyl group, and a methyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with methyl isocyanide and sodium azide under suitable conditions to form the triazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Phenyl derivatives of the triazole compound.

    Substitution: Hydroxyl or amino derivatives of the triazole compound.

Scientific Research Applications

4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-chlorophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate
  • 4-amino-3-(4-fluorophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate
  • 4-amino-3-(4-iodophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate

Uniqueness

4-amino-3-(4-bromophenyl)-5-methyl-3H-1,2,3-triazol-1-ium-1-olate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a pharmaceutical agent.

Properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1-oxidotriazol-1-ium-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-6-9(11)13(12-14(6)15)8-4-2-7(10)3-5-8/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXFWILEFXFBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=[N+]1[O-])C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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